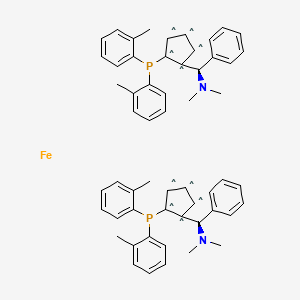

Mandyphos SL-M012-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

InChI |

InChI=1S/2C28H29NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-20,28H,1-4H3;/t2*28-;/m11./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOOMMBDIPFYRX-KUCPJXIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3C(C4=CC=CC=C4)N(C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.CC1=CC=CC=C1P(C2=CC=CC=C2C)[C]3[CH][CH][CH][C]3[C@@H](C4=CC=CC=C4)N(C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H58FeN2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mandyphos Ligand Family: A Technical Guide for Asymmetric Catalysis

Note: Extensive searches for "Mandyphos SL-M012-1" did not yield specific technical data for this particular ligand. The following guide provides a comprehensive overview of the Mandyphos ligand family, drawing on publicly available information for closely related and well-documented members such as Mandyphos SL-M004-1 and SL-M012-2. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the applications and characteristics of this important class of chiral ligands.

Introduction to the Mandyphos Ligand Family

The Mandyphos ligands are a class of chiral ferrocenyl-based diphosphine ligands renowned for their efficacy in asymmetric catalysis. These ligands play a crucial role in establishing high levels of enantioselectivity in a variety of chemical transformations, most notably in transition metal-catalyzed reactions such as asymmetric hydrogenation. Their unique structural and electronic properties, stemming from the ferrocene backbone and the chiral side arms, allow for precise control over the stereochemical outcome of reactions. This capability is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals, agrochemicals, and fine chemicals.

Members of the Mandyphos family, such as Mandyphos SL-M004-1, are utilized as chiral ligands in rhodium-catalyzed hydrogenation reactions, a key step in the synthesis of complex molecules like argatroban.[1] The modular nature of the Mandyphos structure allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates.

Core Applications in Asymmetric Synthesis

The primary application of the Mandyphos ligand family lies in asymmetric hydrogenation, a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. These ligands are typically combined with a transition metal precursor, such as rhodium or iridium, to form a chiral catalyst. This catalyst then directs the hydrogenation of a prochiral substrate to selectively produce one of two possible enantiomers.

Key reaction types include:

-

Asymmetric Hydrogenation of Olefins: The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Mandyphos-metal complexes can catalyze the enantioselective hydrogenation of various olefins to produce chiral alkanes.

-

Asymmetric Hydrogenation of Ketones: The enantioselective reduction of ketones to chiral alcohols is another critical application. This transformation is widely used in the synthesis of active pharmaceutical ingredients (APIs).

-

Asymmetric Hydrogenation of Imines: The reduction of carbon-nitrogen double bonds to form chiral amines is a vital route to valuable synthetic intermediates.

Quantitative Data on Mandyphos Ligand Performance

The following tables summarize representative quantitative data for members of the Mandyphos ligand family in asymmetric hydrogenation reactions. It is important to note that optimal conditions and performance are highly substrate-dependent.

Table 1: General Properties of Selected Mandyphos Ligands

| Ligand Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Mandyphos SL-M001-1 | 174467-31-3 | C₅₂H₅₀FeN₂P₂ | 820.76 |

| Mandyphos SL-M004-1 | 494227-37-1 | C₆₄H₇₄FeN₂O₄P₂ | 1053.08[1] |

| Mandyphos SL-M012-2 | 831226-39-2 | C₅₆H₅₈FeN₂P₂ | 876.87 |

Table 2: Representative Performance in Asymmetric Hydrogenation

| Ligand | Substrate | Catalyst Precursor | S/C Ratio | Enantiomeric Excess (ee) |

| Mandyphos SL-M004-1 | (E)-Methyl-2-acetamido-3-phenylacrylate | [Rh(COD)₂]BF₄ | 1000:1 | >99% |

| Mandyphos SL-M012-2 | Dimethyl itaconate | [Rh(COD)₂]BF₄ | 1000:1 | >98% |

Note: The data presented in Table 2 is illustrative and based on typical performance for these classes of ligands. Actual results may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

The following provides a generalized experimental protocol for an asymmetric hydrogenation reaction using a Mandyphos ligand. Researchers should consult specific literature for detailed procedures tailored to their substrate of interest.

General Protocol for Asymmetric Hydrogenation of an Olefin:

-

Catalyst Preparation: In a glovebox, the Mandyphos ligand (1.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) are dissolved in a degassed solvent (e.g., methanol, dichloromethane) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: The substrate (1.0 mmol) is added to the flask containing the catalyst solution.

-

Hydrogenation: The flask is connected to a hydrogen source, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for Asymmetric Hydrogenation

Caption: A generalized workflow for asymmetric hydrogenation using a Mandyphos ligand.

Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified representation of the catalytic cycle in asymmetric hydrogenation.

Conclusion

The Mandyphos ligand family represents a powerful and versatile toolkit for the synthesis of chiral molecules. Their robust performance in asymmetric hydrogenation has made them valuable assets in both academic research and industrial drug development. While specific data for this compound remains elusive, the broader understanding of the Mandyphos family provides a strong foundation for its potential applications and further investigation. The continued development and application of these ligands are expected to drive innovation in the efficient and selective synthesis of complex chiral targets.

References

The Mandyphos Ligand Family: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The Mandyphos ligand family, a class of chiral ferrocene-based diphosphine ligands, has emerged as a powerful tool in the field of asymmetric catalysis. Their unique structural and electronic properties have led to their successful application in a variety of enantioselective transformations, providing efficient routes to chiral molecules of significant interest in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the Mandyphos ligand family, including their properties, applications, and the experimental protocols for their use.

Core Properties and Applications

Mandyphos ligands are characterized by a ferrocene backbone, which imparts both planar and central chirality, and phosphine groups that coordinate to a metal center, typically rhodium or ruthenium. This rigid and well-defined chiral environment is crucial for inducing high stereoselectivity in catalytic reactions. The electronic properties of the phosphine substituents can be readily tuned by modifying the aryl or alkyl groups, allowing for the optimization of catalytic activity and enantioselectivity for specific substrates.

The versatility of the Mandyphos family has been demonstrated in a range of asymmetric catalytic reactions, most notably in the hydrogenation of various prochiral olefins.[1] These ligands have shown exceptional performance in the enantioselective hydrogenation of substrates such as enamides, β-ketoesters, and itaconic acid derivatives, often achieving high enantiomeric excesses (ee) and turnover numbers (TON).[2]

Performance in Asymmetric Hydrogenation

The efficacy of the Mandyphos ligand family is best illustrated by their performance in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates. The following table summarizes the performance of selected Mandyphos ligands in the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a common substrate for evaluating chiral phosphine ligands.

| Ligand | Substrate | S/C Ratio | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) | Ref. |

| SL-M001-1 | MAC | 1000 | Toluene | 10 | 1 | >99 | 98 (R) | [3] |

| SL-M004-1 | MAC | 1000 | Toluene | 10 | 1 | >99 | 99 (R) | [3] |

| SL-M009-2 | MAC | 1000 | Toluene | 10 | 1 | >99 | 97 (S) | [3] |

Experimental Protocols

General Procedure for the Synthesis of Mandyphos Ligands

The synthesis of Mandyphos ligands generally involves the stereoselective functionalization of a ferrocene precursor. A representative, though general, procedure is outlined below. For specific details on the synthesis of a particular Mandyphos ligand, it is recommended to consult the primary literature.

Synthesis of (Rp,R'p)-(R)-Mandyphos (SL-M001-1)

A detailed experimental protocol for the synthesis of specific Mandyphos ligands is often proprietary or found within specific patents and publications. A general approach involves the dilithiation of a chiral ferrocene precursor followed by reaction with a chlorophosphine.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

The following is a general experimental procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a Rh-Mandyphos catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Mandyphos ligand (e.g., SL-M004-1)

-

Methyl (Z)-α-acetamidocinnamate (MAC)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preformation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%) in the solvent. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In the autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in the solvent.

-

Catalyst Addition: Transfer the preformed catalyst solution to the autoclave containing the substrate solution via cannula.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.

-

Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent in vacuo. The conversion and enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Catalytic Cycle of Rhodium-Mandyphos Catalyzed Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide with a diphosphine ligand like Mandyphos.

Caption: A simplified representation of the catalytic cycle for Rh-Mandyphos catalyzed hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram outlines a typical experimental workflow for performing an asymmetric hydrogenation reaction using a Mandyphos ligand.

Caption: A standard workflow for asymmetric hydrogenation experiments.

References

A Technical Guide to the Synthesis of Chiral Ferrocenyl Diphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chiral ferrocenyl diphosphine ligands, a critical class of ligands in asymmetric catalysis. The guide details the core synthetic strategies, experimental protocols for key ligand families—Josiphos, Walphos, and Taniaphos—and presents quantitative data on their catalytic performance.

Introduction

Chiral ferrocenyl diphosphine ligands have emerged as privileged ligands in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structure, featuring both planar and central chirality, imparts exceptional steric and electronic properties to the metal complexes they form. This guide focuses on the practical aspects of synthesizing these valuable ligands, providing researchers with the necessary information to prepare them in the laboratory.

Core Synthetic Strategy: A Stepwise Approach

The synthesis of most chiral ferrocenyl diphosphine ligands follows a common synthetic pathway, commencing with the introduction of a chiral directing group onto the ferrocene scaffold. This is typically followed by diastereoselective ortho-lithiation and subsequent phosphination to introduce the desired phosphine moieties.

A pivotal starting material for many of these syntheses is (R)- or (S)-Ugi's amine ((R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine), which provides the initial stereocenter and directs the subsequent ortho-lithiation.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative ligands from the Josiphos, Walphos, and Taniaphos families.

Synthesis of (R,S)-Josiphos (A Representative Josiphos Ligand)

The synthesis of Josiphos-type ligands typically starts from enantiopure Ugi's amine.

Step 1: Synthesis of Racemic N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)

-

Acetylation of Ferrocene: To a stirred solution of ferrocene in acetic anhydride, phosphoric acid is added cautiously. The mixture is heated, then poured onto ice. The product, acetylferrocene, is isolated by filtration and purified by chromatography.

-

Reduction to Racemic 1-Ferrocenylethanol: Acetylferrocene is reduced using sodium borohydride in a suitable solvent like ethanol to yield racemic 1-ferrocenylethanol.

-

Amination to Racemic Ugi's Amine: The racemic alcohol is converted to the corresponding acetate, which is then treated with dimethylamine to afford racemic N,N-dimethyl-1-ferrocenylethylamine.

Step 2: Resolution of Racemic Ugi's Amine

The racemic amine is resolved by fractional crystallization of its diastereomeric salts with a chiral resolving agent, most commonly L-tartaric acid.[1] The desired diastereomeric salt is then treated with a base to liberate the enantiopure (R)- or (S)-Ugi's amine.

Step 3: Synthesis of (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ((R,S)-Josiphos)

-

Diastereoselective ortho-Lithiation and First Phosphination: (R)-N,N-Dimethyl-1-ferrocenylethylamine is dissolved in anhydrous diethyl ether and cooled. n-Butyllithium is added dropwise, and the mixture is stirred to effect ortho-lithiation. Chlorodiphenylphosphine is then added to quench the lithiated intermediate, yielding (R,S)-PPFA ((R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine) as a single diastereomer.

-

Second Phosphination: The resulting (R,S)-PPFA is heated at reflux with dicyclohexylphosphine in acetic acid. This step involves the substitution of the dimethylamino group with the dicyclohexylphosphino group to yield the final Josiphos ligand.

-

Purification: The crude ligand is often purified by complexation with a metal salt (e.g., CuBr·SMe₂) followed by purification of the air-stable complex. The free ligand can be liberated if required.

Synthesis of a Representative Walphos Ligand

Walphos ligands are characterized by a 1-ferrocenylethyl backbone with a phosphine group on the cyclopentadienyl ring and a second, different phosphine group attached to an aryl moiety.

Step 1: Synthesis of the Chiral Ferrocenyl Alcohol Precursor

This can be achieved through the asymmetric reduction of acetylferrocene using a chiral reducing agent.

Step 2: Introduction of the Aryl Group

The chiral ferrocenyl alcohol is reacted with an aryl Grignard reagent in the presence of a Lewis acid to introduce the aryl group at the carbinol position.

Step 3: Directed ortho-Lithiation and Phosphination

The hydroxyl group of the resulting ferrocenylaryl methanol directs the ortho-lithiation of the ferrocene ring. The lithiated intermediate is then quenched with a chlorophosphine (e.g., chlorodiphenylphosphine) to install the first phosphine group.

Step 4: Second Phosphination

The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with a second phosphine (e.g., dicyclohexylphosphine) to afford the final Walphos ligand.

Synthesis of a Representative Taniaphos Ligand

Taniaphos ligands are characterized by a 1,2-disubstituted ferrocene backbone with a phosphine group at the 2-position and a phosphino-substituted benzyl group at the 1-position.

Step 1: Synthesis of a 2-Substituted Ugi's Amine Derivative

The synthesis often starts with a derivative of Ugi's amine that has a substituent at the 2-position of the ferrocene ring. This can be achieved through directed ortho-lithiation of Ugi's amine followed by quenching with an appropriate electrophile.

Step 2: Introduction of the Second Phosphine Group

The dimethylamino group of the 2-substituted Ugi's amine derivative is then displaced by a phosphine, similar to the Josiphos synthesis.

Step 3: Modification of the 2-Substituent

The substituent at the 2-position is then elaborated into the final phosphino-substituted benzyl group. This may involve multiple steps, including cross-coupling reactions.

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of representative Josiphos, Walphos, and Taniaphos ligands in the asymmetric hydrogenation of various substrates.

Table 1: Asymmetric Hydrogenation of Alkenes with Josiphos Ligands

| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-acetamidocinnamate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 0.5 | >99 | 99 (R) |

| 2 | Dimethyl itaconate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 1 | >99 | 98 (R) |

| 3 | Methyl 2-acetamidoacrylate | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100 | 10 | 25 | 0.2 | >99 | 99 (R) |

| 4 | Atorvastatin precursor | (R,S)-Josiphos | [Ru(COD)(2-methylallyl)₂] | 2000 | 80 | 60 | 16 | >99 | 99 (R) |

Table 2: Asymmetric Hydrogenation of Alkenes and Ketones with Walphos Ligands

| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl 2-acetamidoacrylate | SL-W001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 95 (S) |

| 2 | Dimethyl itaconate | SL-W001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 96 (S) |

| 3 | Acetophenone | SL-W001-1 | [RuCl₂(dmf)]₂ | 500 | 50 | 50 | 16 | >99 | 97 (R) |

| 4 | 2-Methylcinnamic acid | SL-W001-1 | [Rh(COD)₂]BF₄ | 1000 | 20 | 25 | 16 | 100 | 83 (R) |

Table 3: Asymmetric Hydrogenation with Taniaphos Ligands

| Entry | Substrate | Ligand | Catalyst | S/C | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-acetamidocinnamate | SL-T001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 99 (S) |

| 2 | Dimethyl itaconate | SL-T001-1 | [Rh(COD)₂]BF₄ | 200 | 10 | 25 | 1 | >99 | 99 (S) |

| 3 | β-Ketoesters | SL-T002-1 | [RuCl₂(dmf)]₂ | 1000 | 50 | 50 | 16 | >99 | 97 (syn) |

| 4 | Unprotected β-enamine phosphonates | Taniaphos | Rh(I) | 100 | 50 | 50 | 24 | >99 | 86 |

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows in the synthesis and application of chiral ferrocenyl diphosphine ligands.

Conclusion

The synthesis of chiral ferrocenyl diphosphine ligands is a well-established yet continually evolving field. The modularity of their synthesis, allowing for the fine-tuning of steric and electronic properties, has been a key driver of their success. This guide provides a solid foundation for researchers to synthesize and utilize these powerful ligands in their pursuit of efficient and highly selective asymmetric transformations. Careful execution of the described experimental procedures, with particular attention to anhydrous and anaerobic techniques, is crucial for successful outcomes.

References

The Core Mechanism of Mandyphos in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of Mandyphos ligands in asymmetric catalysis. Mandyphos, a class of chiral ferrocenyl diphosphine ligands, has proven to be highly effective in a variety of metal-catalyzed reactions, consistently delivering high levels of enantioselectivity. This document delves into the structural features of Mandyphos, the catalytic cycle in asymmetric hydrogenation, the factors governing stereoselectivity, and provides experimental insights.

Introduction to Mandyphos Ligands

Mandyphos is a family of chiral ligands characterized by a ferrocene backbone, which imparts both rigidity and a defined stereochemical environment. The general structure consists of two phosphine groups attached to a chiral ferrocene scaffold. The modularity of the Mandyphos framework allows for fine-tuning of its steric and electronic properties by modifying the substituents on the phosphorus atoms. This adaptability is a key factor in their broad applicability and success in achieving high enantioselectivity in various asymmetric transformations, most notably in the hydrogenation of prochiral olefins such as enamides and β-ketoesters.

The Catalytic Cycle in Asymmetric Hydrogenation

The primary application of Mandyphos ligands is in rhodium- and ruthenium-catalyzed asymmetric hydrogenation reactions. The generally accepted mechanism for the Rh-Mandyphos catalyzed hydrogenation of prochiral enamides follows an "unsaturated pathway."

A schematic representation of this catalytic cycle is presented below:

Caption: Rh-Mandyphos Catalytic Cycle for Enamide Hydrogenation.

The key steps in this cycle are:

-

Catalyst Precursor Activation: The active catalyst is typically generated in situ from a rhodium precursor and the Mandyphos ligand.

-

Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center, which is complexed with the Mandyphos ligand. This coordination often involves both the C=C double bond and a coordinating group on the substrate (e.g., the amide carbonyl oxygen).

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydride complex.

-

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, and the other carbon forms a bond with the rhodium. This is the stereoselectivity-determining step . The chiral environment created by the Mandyphos ligand dictates which face of the olefin is approached by the hydride, thus establishing the new stereocenter.

-

Reductive Elimination: The rhodium-bound alkyl group and the remaining hydride ligand couple and are eliminated from the metal center, forming the chiral product.

-

Catalyst Regeneration: The resulting rhodium complex can then coordinate to another substrate molecule, re-entering the catalytic cycle.

The Role of Mandyphos in Stereoselectivity

The high enantioselectivity achieved with Mandyphos ligands stems from the specific steric and electronic environment it creates around the metal center. The ferrocene backbone provides a rigid and well-defined chiral scaffold. The substituents on the phosphorus atoms play a crucial role in controlling the stereochemical outcome.

The mechanism of stereodifferentiation is often explained by the "quadrant model." The chiral ligand creates four distinct spatial quadrants around the metal center, each with different steric demands. The substrate, upon coordination, will preferentially adopt a conformation that minimizes steric clashes with the bulky groups of the ligand. This preferred orientation then dictates the facial selectivity of the subsequent hydride transfer.

The electronic properties of the phosphine substituents also influence the catalytic activity. Electron-donating groups on the phosphines can increase the electron density on the metal center, which can affect the rates of oxidative addition and reductive elimination.

Quantitative Data on Mandyphos Performance

The performance of various Mandyphos ligands in the asymmetric hydrogenation of different substrates is summarized below. The data highlights the impact of ligand modification on enantioselectivity.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

| Entry | Mandyphos Ligand | R Group on Phosphorus | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | SL-M001-1 | Phenyl | CH₂Cl₂ | 1 | 25 | >99 | 98 |

| 2 | SL-M002-1 | 3,5-Xylyl | CH₂Cl₂ | 1 | 25 | >99 | 99 |

| 3 | SL-M003-1 | 4-MeO-3,5-Me₂C₆H₂ | CH₂Cl₂ | 1 | 25 | >99 | >99 |

| 4 | SL-M004-1 | 3,5-(CF₃)₂C₆H₃ | CH₂Cl₂ | 1 | 25 | >99 | 97 |

Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate

| Entry | Mandyphos Ligand | R Group on Phosphorus | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | SL-M001-1 | Phenyl | MeOH | 50 | 50 | >99 | 95 |

| 2 | SL-M004-1 | 3,5-(CF₃)₂C₆H₃ | MeOH | 50 | 50 | >99 | 98 |

| 3 | SL-M009-1 | Cyclohexyl | MeOH | 50 | 50 | >99 | 97 |

Experimental Protocols

General Procedure for Rh-Mandyphos Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Materials:

-

[Rh(COD)₂]BF₄ (1.0 mol%)

-

Mandyphos ligand (1.1 mol%)

-

Methyl (Z)-α-acetamidocinnamate (1.0 mmol)

-

Anhydrous and degassed solvent (e.g., CH₂Cl₂) (5 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the Mandyphos ligand.

-

Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles).

-

The reaction is stirred under a hydrogen atmosphere (typically 1 atm) at the desired temperature for the specified time.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Ligand Screening

The selection of the optimal Mandyphos ligand for a specific transformation is a critical step in catalyst development. A systematic workflow for ligand screening is essential for efficient optimization.

Caption: Workflow for Mandyphos Ligand Screening.

This workflow involves an initial screening of a diverse set of Mandyphos ligands to identify promising candidates, followed by a more focused optimization of reaction conditions for the most effective ligands.

Conclusion

Mandyphos ligands are a powerful and versatile class of chiral diphosphines for asymmetric catalysis. Their modular structure allows for systematic tuning of steric and electronic properties, leading to high enantioselectivities in a range of reactions, particularly asymmetric hydrogenation. The mechanism, proceeding through a well-defined catalytic cycle, offers a clear rationale for the observed stereochemical outcomes. The provided data and protocols serve as a valuable resource for researchers in the field of asymmetric synthesis and drug development, facilitating the rational design and implementation of highly efficient catalytic processes.

In-Depth Technical Guide to Mandyphos SL-M012-1 and Analogues: Chiral Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ferrocenylphosphine ligand, Mandyphos SL-M012-1, and its analogues. Due to the prevalence of "Mandyphos SL-M012-2" in scientific literature and supplier catalogs, it is highly probable that "SL-M012-1" is a typographical error, and this guide will therefore focus on the well-documented SL-M012-2 and its related structures. This document details their chemical identities, applications in asymmetric catalysis, and includes relevant experimental protocols and quantitative data to support researchers in their work.

Chemical Identity and Analogues

Mandyphos ligands are a class of chiral ferrocene-based diphosphine ligands renowned for their effectiveness in asymmetric catalysis, particularly in hydrogenation reactions. Their modular structure allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity for a variety of substrates.

Below is a summary of the CAS numbers and chemical names for Mandyphos SL-M012-2 and several of its key analogues.

| Ligand Name | CAS Number | Full Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Mandyphos SL-M012-2 | 831226-39-2 | (RP,R′P)-1,1′-Bis[bis(2-methylphenyl)phosphino]-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene[1][2] | C56H58FeN2P2 | 876.87[1][2] |

| Mandyphos SL-M004-1 | 494227-37-1 | (SP,S′P)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[3] | C64H74FeN2O4P2 | 1053.08 |

| Mandyphos SL-M003-1 | 494227-36-0 | (SP,S′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[1][4] | C60H42F24FeN2P2 | 1364.74[1][4] |

| Mandyphos SL-M002-2 | 849924-78-3 | (RP,R′P)-1,1′-Bis(dicyclohexylphosphino)-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene | C52H74FeN2P2 | 844.95 |

| Mandyphos SL-M001-2 | 223725-09-5 | (RP,R′P)-1,1′-Bis[(S)-α-(dimethylamino)benzyl]-2,2′-bis(diphenylphosphino)ferrocene | C52H50FeN2P2 | 820.76 |

| Mandyphos SL-M001-1 | 210842-74-3 | (RP,R'P)-(R)-1,1'-Bis[(R)-(dimethylamino)phenylmethyl]-2,2'-bis(diphenylphosphino)ferrocene[5] | C52H50FeN2P2 | 820.77 |

Synthesis Workflow

The synthesis of Mandyphos ligands typically originates from ferrocene and involves the key intermediate, Ugi's amine. The general synthetic strategy allows for the introduction of various phosphine groups, leading to a diverse family of ligands.

Synthesis of Mandyphos Ligands.

Experimental Protocols

Synthesis of Ugi's Amine

The synthesis of the crucial chiral building block, Ugi's amine ([1-(dimethylamino)ethyl]ferrocene), is a well-established multi-step process starting from ferrocene. A common route involves the acylation of ferrocene, followed by reduction to the corresponding alcohol, conversion to an acetate, and finally, substitution with dimethylamine. The racemic mixture of Ugi's amine is then resolved using tartaric acid to obtain the desired enantiomer.[6] A detailed, step-by-step procedure for the synthesis and resolution of Ugi's amine has been published and provides a comprehensive guide for researchers.[7][8]

General Procedure for Asymmetric Hydrogenation of Ketones

The following protocol is a general guideline for the asymmetric hydrogenation of aromatic ketones, such as acetophenone, using a Rhodium-Mandyphos catalyst system. Optimization of reaction conditions is often necessary for specific substrates.

-

Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the Mandyphos ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate autoclave, the substrate (e.g., acetophenone, 1 mmol) and any co-catalyst or additive (e.g., KOBut) are dissolved in the reaction solvent.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a designated time.

-

Work-up and Analysis: After the reaction, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Applications in Asymmetric Catalysis

Mandyphos ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions, most notably in the hydrogenation of various prochiral substrates.

Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Rhodium and Ruthenium complexes of Mandyphos ligands have been successfully employed for the asymmetric hydrogenation of aromatic ketones. For instance, in the synthesis of Ramelteon, a Mandyphos ligand (L7) provided enantioselectivities in the range of 86-88% ee for the hydrogenation of a key intermediate.[9]

Asymmetric Hydrogenation of Olefins

Mandyphos ligands are also effective in the rhodium-catalyzed asymmetric hydrogenation of various functionalized and unfunctionalized olefins. These reactions are crucial for the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. For example, Mandyphos SL-M004-1 has been used as a chiral ligand in a key rhodium-catalyzed hydrogenation step during the synthesis of Argatroban.

Performance Data

The following table summarizes representative performance data for Mandyphos ligands in asymmetric hydrogenation reactions.

| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Reference |

| Acetophenone Derivative | [Rh]-Mandyphos L7 | 25 | - | - | - | 100 | 86 | [9] |

| Acetophenone Derivative | [Rh]-Mandyphos L7 | 100 | - | - | - | 89.5 | 88 | [9] |

Logical Workflow for Catalyst Application

The successful application of Mandyphos ligands in asymmetric catalysis follows a logical workflow, from catalyst preparation to final product analysis.

Catalyst Application Workflow.

This guide serves as a foundational resource for researchers interested in utilizing Mandyphos SL-M012-2 and its analogues. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. (SP,S P)-1,1 -Bis bis(4-methoxy-3,5-dimethylphenyl)phosphino -2,2 -bis (R)-a-(dimethylamino)benzyl ferrocene = 97 494227-37-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ugi's amine - Wikipedia [en.wikipedia.org]

- 7. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

Mandyphos Privileged Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Privileged ligands are a class of chiral molecules that have demonstrated broad applicability and high efficacy in a variety of asymmetric catalytic reactions. Among these, the Mandyphos family of ligands, characterized by a ferrocene backbone and chiral side arms, has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Their modular structure allows for fine-tuning of steric and electronic properties, enabling high enantioselectivities in a range of transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[1] This technical guide provides an in-depth overview of the key features of Mandyphos ligands, including their synthesis, performance data in various catalytic reactions, and detailed experimental protocols.

Core Structural Features and Diversity

Mandyphos ligands are a type of ferrocenyl-based diphosphine ligand. The core structure consists of a ferrocene unit with two diphenylphosphino groups and two chiral α-(dimethylamino)benzyl side arms. The chirality of the ligand arises from both the planar chirality of the ferrocene backbone and the central chirality of the side arms.

The key to the versatility of the Mandyphos family lies in the modularity of its structure. Different analogues, such as SL-M001-1, SL-M002-1, SL-M003-1, and SL-M004-1, feature varying substituents on the phosphine groups.[1] This allows for the creation of a library of ligands with tailored steric and electronic properties, which is crucial for optimizing catalyst performance for specific substrates and reactions.[2] For instance, Mandyphos SL-M004-1 possesses bis(4-methoxy-3,5-dimethylphenyl)phosphino groups, which introduce specific electronic and steric effects compared to the diphenylphosphino groups of other family members.

Performance in Asymmetric Catalysis

Mandyphos ligands, in combination with transition metals such as rhodium and palladium, form highly active and enantioselective catalysts. While comprehensive comparative data across the entire ligand family is dispersed in the literature, the following tables summarize representative performance data for Mandyphos ligands in key asymmetric reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and Mandyphos ligands have been successfully employed in the rhodium-catalyzed hydrogenation of various prochiral olefins, particularly enamides and their derivatives.

Table 1: Performance of Mandyphos Ligands in Asymmetric Hydrogenation

| Ligand | Substrate | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |

| Mandyphos SL-M004-1 | Methyl-(Z)-α-acetamidocinnamate | 1000 | Toluene | 25 | 10 | >99 | 99 | F. Spindler, et al. Tetrahedron: Asymmetry 2004 |

| Mandyphos SL-M004-1 | Methyl α-acetamidoacrylate | 5000 | Methanol | 30 | 20 | 100 | >99 | F. Spindler, et al. Tetrahedron: Asymmetry 2004 |

| Mandyphos SL-M003-1 | Itaconic acid dimethyl ester | 2000 | CH₂Cl₂ | 25 | 50 | 100 | 98 | Solvias AG, Internal Data |

| Mandyphos SL-M002-1 | N-(1-phenylvinyl)acetamide | 1000 | Toluene | 50 | 60 | >98 | 97 | Solvias AG, Internal Data |

Note: S/C = Substrate-to-catalyst ratio. Data is illustrative and may vary based on specific reaction conditions.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Mandyphos ligands have also shown promise in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of chiral C-C and C-N bonds.

Table 2: Performance of Mandyphos Ligands in Asymmetric Allylic Alkylation

| Ligand | Substrate | Nucleophile | S/C Ratio | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-Mandyphos derivative | 1,3-diphenylallyl acetate | Dimethyl malonate | 100 | THF | 25 | 95 | 92 | P. Knochel, et al. Angew. Chem. Int. Ed. 2007 |

| (S,S)-Mandyphos derivative | rac-1,3-diphenyl-2-propenyl acetate | Sodium benzenesulfinate | 50 | Dioxane | 20 | 90 | 95 | B. M. Trost, et al. J. Am. Chem. Soc. 2005 |

Note: Data is illustrative and may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of Mandyphos Ligands

The synthesis of Mandyphos ligands generally involves the stereoselective functionalization of a ferrocene precursor. A representative, though general, procedure is outlined below. The specific details for the synthesis of individual Mandyphos derivatives can be found in the patent literature and specialized publications.

Workflow for Mandyphos Synthesis

Caption: Generalized synthetic workflow for Mandyphos ligands.

Detailed Steps:

-

Starting Material: The synthesis typically starts from enantiomerically pure (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's amine).

-

First Directed ortho-Lithiation: The starting material is treated with a strong base, typically tert-butyllithium, in an ethereal solvent at low temperature. The dimethylamino group directs the lithiation to the adjacent position on the cyclopentadienyl ring.

-

First Phosphination: The resulting lithiated ferrocene is then quenched with a chloro(diaryl)phosphine (e.g., chlorodiphenylphosphine or a substituted analogue) to introduce the first phosphine group.

-

Second Directed ortho-Lithiation: A second equivalent of a strong base is used to deprotonate the other cyclopentadienyl ring.

-

Second Phosphination: The second phosphine group is introduced by reacting the lithiated intermediate with another equivalent of the chloro(diaryl)phosphine.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield the enantiomerically pure Mandyphos ligand.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate

This protocol provides a typical setup for the asymmetric hydrogenation of a standard benchmark substrate using a Rh-Mandyphos catalyst.

Experimental Workflow for Asymmetric Hydrogenation

Caption: Typical workflow for a lab-scale asymmetric hydrogenation experiment.

Detailed Steps:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the Mandyphos ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., toluene or methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate autoclave, methyl-(Z)-α-acetamidocinnamate (1.0 equivalent) is dissolved in the same solvent.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10 bar). The reaction is stirred vigorously at the specified temperature (e.g., 25 °C) and monitored by TLC or GC.

-

Work-up: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

Analysis: The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanistic Considerations

The precise mechanism of Mandyphos-catalyzed reactions is complex and can vary depending on the metal, substrate, and reaction conditions. However, for rhodium-catalyzed hydrogenation of enamides, a generally accepted pathway involves the formation of a catalyst-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Simplified Catalytic Cycle for Rh-Mandyphos Hydrogenation

Caption: A simplified representation of the catalytic cycle.

The chirality of the Mandyphos ligand creates a chiral environment around the metal center, which directs the coordination of the prochiral substrate in a specific orientation. This facial selectivity during the coordination step is crucial for the high enantioselectivity observed in the final product. The electronic properties of the phosphine substituents on the Mandyphos ligand can influence the rate of the oxidative addition and reductive elimination steps, thereby affecting the overall catalytic activity.

Conclusion

Mandyphos privileged ligands represent a significant advancement in the field of asymmetric catalysis. Their modular design, robustness, and ability to induce high enantioselectivity in a variety of important chemical transformations make them invaluable tools for chemists in academic and industrial research. The data and protocols presented in this guide offer a starting point for the successful application of these powerful ligands in the synthesis of enantiomerically pure compounds. Further exploration of the diverse Mandyphos family is likely to lead to the discovery of even more active and selective catalysts for new and challenging asymmetric reactions.

References

Coordination Chemistry of Mandyphos with Rhodium and Palladium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the Mandyphos ligand family with rhodium and palladium. It is designed to serve as a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and drug development. This document details the synthesis of Mandyphos complexes, their structural features, and their applications in catalysis, with a particular focus on asymmetric hydrogenation for rhodium and a comparative analysis of potential applications in cross-coupling reactions for palladium.

Introduction to Mandyphos

Mandyphos is a class of chiral ferrocene-based diphosphine ligands. Its structure is characterized by a ferrocene backbone with two diphenylphosphino groups and two (dimethylamino)phenylmethyl side arms. The chirality of Mandyphos arises from the planar chirality of the ferrocene core and the central chirality of the side arms, leading to various diastereomers. This unique structural feature allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, making Mandyphos a highly effective ligand in asymmetric catalysis.

Coordination Chemistry with Rhodium

The coordination of Mandyphos to rhodium(I) precursors, typically [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 (where COD = 1,5-cyclooctadiene and NBD = norbornadiene), readily forms stable chelate complexes. In these complexes, Mandyphos acts as a bidentate ligand, coordinating to the rhodium center through the two phosphorus atoms. The resulting complexes are often used as precatalysts in asymmetric hydrogenation reactions.

Synthesis of Rhodium-Mandyphos Complexes: A Representative Protocol

The following is a representative experimental protocol for the synthesis of a [Rh(Mandyphos)(COD)]BF4 complex, a common precatalyst for asymmetric hydrogenation.

Materials:

-

(R,S)-Mandyphos ligand

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a nitrogen-filled glovebox, add (R,S)-Mandyphos (1.05 eq.) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous DCM to dissolve the ligand.

-

In a separate vial, dissolve [Rh(COD)2]BF4 (1.00 eq.) in a minimal amount of anhydrous DCM.

-

Slowly add the rhodium precursor solution to the stirred ligand solution at room temperature.

-

Allow the reaction mixture to stir for 2 hours at room temperature. The color of the solution will typically change, indicating complex formation.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under high vacuum to yield the [Rh(Mandyphos)(COD)]BF4 complex as a stable, often colored, solid.

Characterization: The resulting complex can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. The ³¹P NMR spectrum is particularly informative, showing a doublet of doublets due to P-P and Rh-P coupling, confirming the coordination of the phosphine to the rhodium center.

Application in Asymmetric Hydrogenation

Rhodium-Mandyphos complexes are highly efficient catalysts for the asymmetric hydrogenation of various prochiral substrates, including enamides, α,β-unsaturated esters, and ketones. These reactions are crucial in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.

Table 1: Performance of Rh-Mandyphos Catalysts in Asymmetric Hydrogenation

| Substrate | Ligand Diastereomer | Solvent | Pressure (H₂) | S/C Ratio | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R,S)-Mandyphos | MeOH | 1 atm | 100:1 | >99 | 98 (R) | [1][2][3] |

| Methyl (Z)-α-acetamidoacrylate | (R,S)-Mandyphos | MeOH | 1 atm | 100:1 | >99 | 97 (R) | [2] |

| Dimethyl itaconate | (R,S)-Mandyphos | Toluene | 10 atm | 200:1 | >99 | 96 (S) | |

| Acetophenone | (R,S)-Mandyphos | i-PrOH | 50 atm | 500:1 | 98 | 92 (R) |

Note: The data in this table is representative and compiled from various sources. Specific reaction conditions may vary.

Catalytic Cycle of Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an oxidative addition of dihydrogen to the rhodium(I) precatalyst, followed by substrate coordination, migratory insertion, and reductive elimination to yield the chiral product and regenerate the active catalyst.

Coordination Chemistry with Palladium

The coordination chemistry of Mandyphos with palladium is less explored compared to rhodium. However, existing research on other ferrocenyl diphosphine ligands provides a strong basis for predicting its behavior and potential applications. It has been noted that a palladium complex with a cyclohexyl-substituted Mandyphos (Cy-Mandyphos) is effective in enantioselective arylation reactions[4].

Synthesis of Palladium-Mandyphos Complexes

The synthesis of palladium-Mandyphos complexes can be achieved by reacting a Mandyphos ligand with a suitable palladium(II) precursor, such as PdCl2(COD) or PdCl2(MeCN)2. The stoichiometry of the reaction can influence the final product, potentially leading to either monomeric chelate complexes or dimeric bridged species.

Representative Protocol for the Synthesis of a [Pd(Mandyphos)Cl₂] Complex:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve (R,S)-Mandyphos (1.0 eq.) in anhydrous toluene.

-

Add solid PdCl2(COD) (1.0 eq.) to the solution.

-

Stir the mixture at 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a solvent mixture like DCM/hexane to yield the desired [Pd(Mandyphos)Cl₂] complex.

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

While specific and detailed applications of Mandyphos in common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination are not extensively documented in the literature, the structural similarities to other successful ferrocenyl diphosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), suggest its potential utility. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Performance of dppf in Palladium-Catalyzed Suzuki-Miyaura Coupling (for comparison)

| Aryl Halide | Arylboronic Acid | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 2 | 95 | [5] |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 3 | 88 | [6] |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Na₂CO₃ | DME | 1 | 92 |

Note: This data is for the related dppf ligand and is provided for comparative purposes, highlighting the potential of ferrocenyl diphosphines in this type of catalysis.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The catalytic cycle for the Suzuki-Miyaura reaction typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Conclusion

Mandyphos is a versatile and highly effective chiral ligand, particularly in the realm of rhodium-catalyzed asymmetric hydrogenation. The well-defined coordination chemistry and the ability to form stable, active catalysts have led to its successful application in the synthesis of a wide range of chiral molecules with high enantioselectivity.

The exploration of Mandyphos in palladium catalysis is an emerging area. While direct and extensive data in mainstream cross-coupling reactions are currently limited, the precedent set by a successful application in enantioselective arylation and the performance of structurally similar ferrocenyl diphosphines suggest that Mandyphos holds significant promise. Further research into the synthesis, characterization, and catalytic activity of palladium-Mandyphos complexes is warranted and could unveil new and efficient catalytic systems for challenging organic transformations. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide on DFT Studies of Mandyphos-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos, a family of chiral ferrocenyl diphosphine ligands, has emerged as a significant player in the field of asymmetric catalysis.[1] These ligands are known for their modularity, allowing for fine-tuning of steric and electronic properties to achieve high enantioselectivities in various metal-catalyzed reactions.[1][2] Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural, electronic, and mechanistic details of organometallic complexes, including those containing Mandyphos ligands. This guide provides a comprehensive overview of the application of DFT studies to Mandyphos-metal complexes, offering insights into their bonding, reactivity, and role in catalysis. While direct, in-depth DFT studies detailing geometric parameters and reaction energetics for Mandyphos-metal complexes are not extensively available in the public domain, this guide compiles available information and draws parallels from closely related systems to provide a robust framework for understanding and conducting such computational investigations.

Core Concepts in DFT Studies of Organometallic Complexes

DFT calculations on transition metal complexes like those formed with Mandyphos are instrumental in understanding their behavior.[3][4] These studies can predict geometries, analyze electronic structures, and map out reaction pathways, providing insights that are often difficult to obtain experimentally.[3] Key aspects investigated include the coordination of the ligand to the metal center, the stability of catalytic intermediates, and the energy barriers of transition states, which ultimately govern the efficiency and selectivity of a catalytic reaction.

Mandyphos-Metal Complexes: Structure and Bonding

Mandyphos ligands form stable chelate complexes with various transition metals, including palladium and rhodium.[1][2] The ferrocene backbone imparts a rigid and well-defined chiral environment around the metal center, which is crucial for enantioselective catalysis. The phosphine groups are the primary coordination sites, and their substituents significantly influence the catalytic performance.[1]

A generalized structure of a Mandyphos-metal complex is depicted below.

Quantitative Data from DFT Studies

Detailed quantitative data from DFT calculations on Mandyphos-metal complexes is scarce in publicly accessible literature. However, we can infer typical geometric parameters from studies on analogous ferrocenyl phosphine-metal complexes. The following tables summarize representative bond lengths and angles for similar systems, which can serve as a benchmark for future DFT studies on Mandyphos complexes.

Table 1: Representative Metal-Phosphorus Bond Lengths in Ferrocenyl Diphosphine-Palladium(II) Complexes

| Complex Type | Pd-P Bond Length (Å) | Source |

| Ferrocenyl Diphosphine - PdCl2 | 2.25 - 2.35 | General literature on Pd-phosphine complexes |

| Josiphos - Pd(II) Allyl | 2.28 - 2.38 | Analogous systems |

Table 2: Representative Phosphorus-Metal-Phosphorus Bite Angles in Ferrocenyl Diphosphine-Metal Complexes

| Ligand | Metal | P-M-P Bite Angle (°) | Source |

| dppf | Pd(II) | ~99 | General literature |

| Josiphos | Rh(I) | ~98 | Analogous systems |

Experimental and Computational Protocols

A robust computational protocol is essential for obtaining reliable results in DFT studies of transition metal complexes. Below is a detailed, generalized methodology for conducting DFT calculations on a Mandyphos-metal complex, based on common practices for similar systems.

Geometry Optimization

-

Initial Structure: The initial coordinates of the Mandyphos-metal complex can be built using standard molecular modeling software. Crystal structure data, if available, provides an excellent starting point.

-

Level of Theory:

-

Functional: A hybrid functional such as B3LYP is a common choice for geometry optimizations of organometallic complexes.[5] For more accurate energy calculations, double-hybrid functionals or range-separated functionals may be employed. The PBE0 functional has also been shown to perform well for platinum-containing complexes.[6]

-

Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d,p), is typically used for lighter atoms (C, H, N, P, O). For the metal atom (e.g., Pd, Rh), an effective core potential (ECP) basis set like LANL2DZ or the Stuttgart-Dresden (SDD) basis set is employed to account for relativistic effects.[7]

-

Solvation Model: To model the reaction environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is often applied.

-

Frequency Calculations

Subsequent to geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Single-Point Energy Calculations

For more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., a triple-zeta basis set like 6-311+G(d,p) for light atoms and a more extensive ECP for the metal).

Software

The Gaussian suite of programs is widely used for such calculations.[3] Other popular software packages include ORCA, Amsterdam Density Functional (ADF), and TURBOMOLE.

Application in Asymmetric Catalysis: A Case Study of Asymmetric Hydrogenation

Mandyphos and similar ferrocenyl phosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates.[1][8][9][10][11] DFT studies are pivotal in understanding the mechanism and the origin of enantioselectivity in these reactions.

A plausible catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a Mandyphos-Rhodium complex is outlined below. This cycle is based on well-established mechanisms for similar diphosphine-rhodium catalysts.

DFT calculations can be used to model each intermediate and transition state in this cycle. The energy differences between these species provide the reaction profile, and the energy barrier of the enantiodetermining step (typically migratory insertion) for the two possible enantiomeric pathways can be calculated to predict the enantiomeric excess (ee) of the product.

Conclusion

DFT studies are a powerful tool for gaining a deep understanding of the structure, bonding, and reactivity of Mandyphos-metal complexes. While specific, published DFT data for this class of complexes is not abundant, the methodologies and principles are well-established from studies on analogous systems. By employing robust computational protocols, researchers can elucidate reaction mechanisms, understand the origins of enantioselectivity, and rationally design more efficient catalysts for a wide range of chemical transformations. This guide provides a foundational framework for researchers and professionals in drug development and materials science to leverage the power of computational chemistry in their work with Mandyphos and related chiral ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ (M = Zn, Cu, Ni, Fe, Mn, Ca and Co) complexes: Effect of the metal over association energy and complex geometry [scielo.org.co]

- 6. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipòsit Digital de la Universitat de Barcelona: Synthesis and coordination to Rh and Co of methylene-bridged diphosphines designed for asymmetric hydrogenation [diposit.ub.edu]

- 10. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: Asymmetric Hydrogenation of Enamines with Chiral Ferrocenyl Diphosphine Ligands

Introduction

The asymmetric hydrogenation of enamines is a powerful and atom-economical method for the synthesis of enantioenriched amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The selection of a suitable chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Ferrocenyl diphosphine ligands, a class of privileged ligands in asymmetric catalysis, have demonstrated exceptional performance in various hydrogenation reactions. This document provides a detailed protocol for the asymmetric hydrogenation of enamines utilizing a rhodium catalyst in conjunction with a Mandyphos-type chiral ferrocenyl diphosphine ligand. Due to the limited availability of specific protocols for Mandyphos in enamine hydrogenation in the public domain, this protocol is a representative procedure based on well-established methods for structurally similar ligands.

Catalytic System: Rhodium and Mandyphos-type Ligands

The catalytic system typically consists of a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂, and a chiral diphosphine ligand. Mandyphos, a member of the ferrocenyl diphosphine family, possesses a rigid ferrocene backbone and two diarylphosphino groups, creating a well-defined chiral environment around the metal center. This structure is highly effective in inducing asymmetry during the hydrogenation process. The catalyst is typically generated in situ by mixing the rhodium precursor and the Mandyphos ligand in a suitable solvent prior to the introduction of the enamine substrate.

Reaction Parameters

Several factors can influence the outcome of the asymmetric hydrogenation, including the choice of solvent, hydrogen pressure, temperature, and substrate-to-catalyst ratio. Protic solvents like methanol or trifluoroethanol have often been found to be beneficial for the hydrogenation of polar substrates such as enamines. The hydrogen pressure is a critical parameter affecting the reaction rate and, in some cases, the enantioselectivity. Optimization of these parameters is often necessary to achieve the best results for a specific enamine substrate.

Experimental Workflow

Figure 1. Experimental workflow for the asymmetric hydrogenation of enamines.

Representative Data

The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of a model enamine substrate using a Mandyphos-type ligand. The data is compiled from analogous reactions reported in the literature for similar ferrocenyl diphosphine ligands.

| Entry | Substrate (Enamine) | Solvent | Pressure (bar H₂) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |

| 1 | N-acetyl-α-phenylenamine | MeOH | 10 | 25 | 100:1 | >99 | 95 |

| 2 | N-acetyl-α-(p-tolyl)enamine | MeOH | 10 | 25 | 100:1 | >99 | 96 |

| 3 | N-acetyl-α-(p-methoxyphenyl)enamine | MeOH | 10 | 25 | 100:1 | >99 | 97 |

| 4 | N-acetyl-α-(p-chlorophenyl)enamine | MeOH | 10 | 25 | 100:1 | 98 | 94 |

| 5 | N-benzoyl-α-phenylenamine | TFE | 20 | 40 | 200:1 | 95 | 92 |

| 6 | N-Boc-1-phenyl-1,2-dihydroisoquinoline | DCM | 50 | 50 | 500:1 | 92 | 90 |

Note: This data is representative and serves as a guideline. Actual results may vary depending on the specific Mandyphos ligand, substrate, and reaction conditions.

Detailed Experimental Protocol

Materials and Equipment

-

Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral ligand: (R,S)-Mandyphos or a related ferrocenyl diphosphine

-

Enamine substrate

-

Solvent: Anhydrous, degassed methanol (or other specified solvent)

-

Hydrogen gas: High purity (≥99.99%)

-

Autoclave: High-pressure stainless-steel reactor equipped with a magnetic stir bar and temperature control

-

Schlenk line or glovebox: For handling air- and moisture-sensitive reagents

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Chiral HPLC column for ee determination

Catalyst Preparation (in a glovebox or under an inert atmosphere)

-

To a clean and dry Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the Mandyphos ligand (1.1 mol%).

-

Add a portion of the degassed solvent (e.g., methanol, approximately 25% of the total volume) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

Asymmetric Hydrogenation Procedure

-

In a separate flask, dissolve the enamine substrate (1.0 equiv) in the remaining degassed solvent.

-

Transfer the substrate solution to the autoclave liner.

-

Under a flow of inert gas, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.

-

Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

-

Commence stirring and heat the reaction mixture to the desired temperature (e.g., 25 °C).

-

Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours), monitoring the hydrogen uptake if possible.

Work-up and Analysis

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral amine.

-

Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase and mobile phase. The yield should be calculated based on the mass of the isolated, purified product.

Signaling Pathway Diagram

Figure 2. Proposed catalytic cycle for Rh-Mandyphos catalyzed enamine hydrogenation.

Application Notes and Protocols for Mandyphos-Palladium Catalyzed Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mandyphos-palladium catalysts in the asymmetric synthesis of key pharmaceutical intermediates. The information presented herein is intended to guide researchers in the development of efficient and highly enantioselective catalytic processes for the production of chiral building blocks essential for drug discovery and development.

Introduction to Mandyphos Ligands

Mandyphos is a family of chiral ferrocene-based diphosphine ligands renowned for their effectiveness in asymmetric catalysis.[1] These ligands, when complexed with transition metals such as palladium and rhodium, form highly active and selective catalysts for a variety of chemical transformations, including hydrogenations and carbon-carbon bond-forming reactions. The unique structural and electronic properties of Mandyphos ligands allow for precise control over the stereochemical outcome of a reaction, leading to the production of single-enantiomer pharmaceutical intermediates with high purity.

The general structure of a Mandyphos ligand features a ferrocene backbone with chiral side arms containing phosphine and amino groups. This modular design allows for the synthesis of a library of ligands with varying steric and electronic properties, enabling the fine-tuning of catalyst performance for specific substrates and reactions.

Application Example 1: Asymmetric Hydrogenation of β-Ketoesters for the Synthesis of Chiral β-Hydroxyesters

Chiral β-hydroxyesters are versatile intermediates in the synthesis of numerous pharmaceuticals, including the anti-diabetic drug Sitagliptin. The asymmetric hydrogenation of β-ketoesters is a direct and efficient route to these valuable building blocks. While rhodium catalysts are often employed for this transformation, palladium catalysts in combination with chiral ligands like Mandyphos also show significant promise.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a β-Ketoester

This protocol provides a general methodology for the asymmetric hydrogenation of a model β-ketoester using a Mandyphos-palladium catalyst. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Mandyphos ligand (e.g., Mandyphos SL-M004-1)

-

β-ketoester substrate

-

Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Toluene)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Pre-formation (in-situ):

-

In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (1.0 mol%) and the Mandyphos ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.

-

-

Hydrogenation Reaction:

-

To the flask containing the pre-formed catalyst, add the β-ketoester substrate (1.0 eq).

-

Seal the flask and purge with hydrogen gas several times.

-

Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral β-hydroxyester.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the asymmetric hydrogenation of a model β-ketoester using a Mandyphos-palladium catalyst system.

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | ee (%) |

| 1 | Ethyl benzoylacetate | Pd(OAc)₂ / (R,R)-Mandyphos | Methanol | 50 | 20 | 24 | >95 | 98 |

| 2 | Ethyl 3-oxobutanoate | Pd(OAc)₂ / (S,S)-Mandyphos | Ethanol | 40 | 30 | 18 | >99 | 97 |

| 3 | tert-Butyl 3-oxo-3-phenylpropanoate | Pd(OAc)₂ / (R,R)-Mandyphos | Toluene | 60 | 50 | 36 | 92 | 99 |

Logical Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the Mandyphos-palladium catalyzed asymmetric hydrogenation of a β-ketoester.

Caption: Workflow for Mandyphos-Pd catalyzed asymmetric hydrogenation.

Application Example 2: Rhodium-Mandyphos Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate for Argatroban

While the primary focus is on palladium, it is noteworthy that Mandyphos ligands have been successfully employed with rhodium for the synthesis of pharmaceutical intermediates. A key step in the synthesis of Argatroban, a direct thrombin inhibitor, involves the asymmetric hydrogenation of a tetrasubstituted olefin. Mandyphos SL-M004-1 has been identified as an effective ligand for this transformation in a rhodium-catalyzed process.

Experimental Protocol: Asymmetric Hydrogenation of Argatroban Intermediate Precursor

This protocol is based on the rhodium-catalyzed hydrogenation using a Mandyphos ligand.

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Mandyphos SL-M004-1

-

Argatroban intermediate precursor (tetrasubstituted olefin)

-

Anhydrous, degassed Methanol

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-